Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMZDGVPZDQIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. The reaction conditions often include maintaining an inert atmosphere and specific temperature ranges to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures high purity and consistency in the final product. Safety measures and quality control protocols are strictly followed to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and pyridine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Research and Application Insights
- Medical Intermediates: Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (95% purity) is explicitly marketed for medical intermediate applications, suggesting its preferential use in drug synthesis over methyl analogs .
- Stereochemical Considerations : The (S)- and (R)-enantiomers of related compounds highlight the need for chiral resolution in pharmacology .
- Safety and Storage: this compound lacks explicit hazard statements, while the ethyl analog requires cool, dry storage to maintain stability .
Biological Activity
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₉H₁₄Cl₂N₂O₂
- Molecular Weight : Approximately 253.13 g/mol
- Solubility : Soluble in various organic solvents
- UV Absorbance : Exhibits absorbance at 214 nm
The compound features a pyridine ring and an amino group, which are critical for its biological activity. The presence of these functional groups allows for interactions with various biomolecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group and pyridine ring facilitate hydrogen bonding and π-π interactions, modulating the activity of these biomolecules. This interaction can lead to various therapeutic effects, including potential neuroprotective and anticancer activities.
Biological Activities
The compound has been studied for several biological activities:
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anticancer Activity :
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results demonstrated a significant reduction in cell death and oxidative markers, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Anticancer Efficacy
In vitro studies using various cancer cell lines showed that the compound effectively reduced cell viability through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival, particularly in centrosome-amplified cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 3-amino-3-(pyridin-2-yl)propanoate | Moderate anticancer activity | Different positioning of amino group |
| Methyl 3-amino-3-(pyridin-4-yl)propanoate | Lower efficacy compared to pyridin-3 | Structural differences affecting binding affinity |
| Ethyl 3-amino-3-(pyridin-3-yl)propanoate | Similar neuroprotective effects | Variation in alkyl chain affecting solubility |
This table illustrates how positional isomerism influences the biological activity and chemical properties of related compounds, emphasizing the uniqueness of this compound.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, and how do they influence experimental design?
- The dihydrochloride salt enhances aqueous solubility and stability compared to the free base, making it suitable for biological and analytical applications. Its pyridine moiety allows for coordination with metal ions, while the ester group enables reactivity in synthetic modifications. Characterization typically involves NMR (for structural confirmation), HPLC (purity >97%), and elemental analysis (to verify salt stoichiometry) .
Q. What synthetic strategies are employed to prepare this compound?
- Common routes include:
- Amination of methyl 3-(pyridin-3-yl)acrylate via catalytic hydrogenation or reductive amination.
- Esterification of 3-amino-3-(pyridin-3-yl)propanoic acid followed by HCl salt formation.
Intermediates are purified via recrystallization or column chromatography, with critical quality control steps (e.g., LC-MS for intermediate tracking and Karl Fischer titration for water content) .
Q. How is the compound utilized as a building block in organic synthesis?
- The amino and ester groups facilitate nucleophilic substitution, peptide coupling, or cyclization reactions. For example, it can serve as a precursor for heterocyclic compounds (e.g., pyrazoles or indoles) via reactions with nitriles or aldehydes. The pyridine ring may act as a directing group in metal-catalyzed cross-coupling reactions .
Advanced Research Questions
Q. What methodological optimizations are critical when using this compound as an ion-pairing reagent in capillary electrophoresis (CE)?
- In CE for metal ion analysis (e.g., Li⁺, Zn²⁺), key parameters include:
- Reagent concentration : 16 mM this compound with 20 mM pyridine (for indirect UV detection at 254 nm).
- pH adjustment : Optimal separation at pH 4.0 to balance ionization of metal complexes.
- Organic modifiers : Up to 10% methanol to improve resolution of hydrophobic ions.
Validation requires spike-recovery tests in complex matrices (e.g., pharmaceutical samples) and comparison with ICP-MS .
Q. How can researchers resolve discrepancies in metal recovery rates during environmental sample analysis with this reagent?
- Contradictions may arise from matrix interference (e.g., competing ligands in water samples). Mitigation strategies include:
- Standard addition method to account for matrix effects.
- Chelator masking agents (e.g., EDTA for Ca²⁺/Mg²⁺ interference).
- Cross-validation with atomic absorption spectroscopy (AAS) or ICP-OES .
Q. What stereochemical considerations apply to derivatives of this compound in medicinal chemistry?
- Chiral analogs (e.g., methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride) require enantioselective synthesis via asymmetric catalysis or chiral resolution (e.g., chiral HPLC). Stereochemistry impacts biological activity, as seen in kinase inhibitors where the R-configuration enhances target binding .
Q. How does purity (>97% vs. lower grades) affect reproducibility in catalytic studies?
- Impurities (e.g., residual solvents or unreacted intermediates) can inhibit catalytic activity or introduce side reactions. Rigorous purity assessment via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
